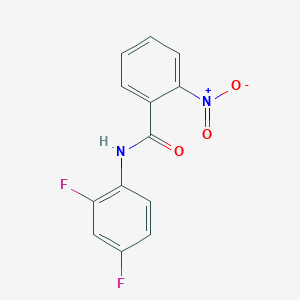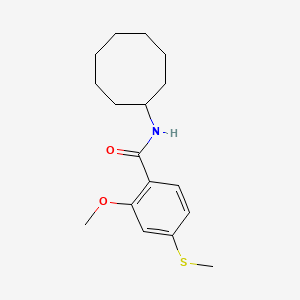![molecular formula C16H22N4 B5544419 (E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine](/img/structure/B5544419.png)
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with 3-Methylphenyl Group: The pyrazole ring is then substituted with a 3-methylphenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Formation of Methanimine Group: The final step involves the formation of the methanimine group by reacting the substituted pyrazole with piperidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[1-(3-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine
- (E)-N-[1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine
- (E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(morpholin-1-YL)methanimine
Uniqueness
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-6-5-7-15(12-14)20-11-8-16(18-20)17-13-19-9-3-2-4-10-19/h5-7,12-13H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIYYWLUUXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=N2)N=CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
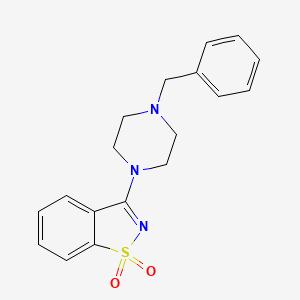
![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(Benzylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
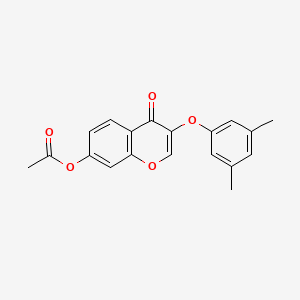
![N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5544375.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
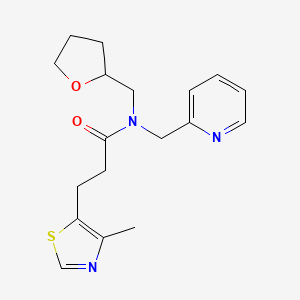
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)
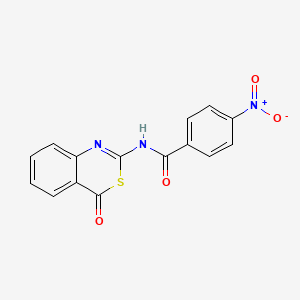
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)
